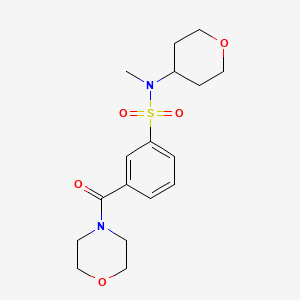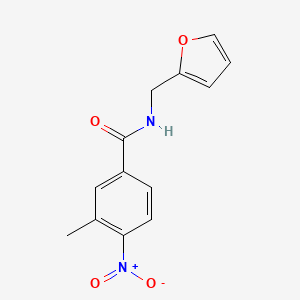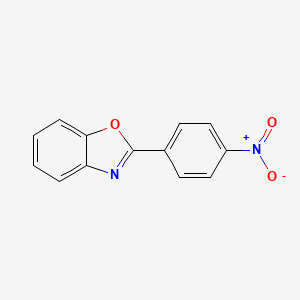
N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides are a significant class of organic compounds that have found extensive applications in medicinal chemistry due to their wide range of biological activities. These compounds typically consist of a sulfonamide group (-SO2NH2) bonded to an aromatic or heteroaromatic ring. The introduction of various substituents on the aromatic ring or the incorporation of different functional groups can significantly alter the biological and chemical properties of these molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of a suitable sulfonyl chloride with an amine. In the context of compounds with complex functional groups like morpholine and tetrahydro-2H-pyran, multi-step synthetic routes are employed. These may include the preparation of key intermediates such as β-diketones or hydrazinobenzenesulfonamide followed by cyclocondensation reactions to introduce the desired functional groups (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques including FTIR, NMR (1H & 13C), and HRMS. These techniques provide detailed information on the molecular framework and the nature of substituents present in the compound. For instance, crystallographic studies can reveal significant differences in the conformations adopted by molecules in the solid state, offering insights into the steric effects and molecular interactions that may influence biological activity (Borges et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives can undergo a variety of chemical reactions, including N-arylation, cyclooxygenase inhibition, and interactions with biological targets such as enzymes. These reactions are pivotal in tailoring the molecules for specific therapeutic applications. Molecular docking studies can predict the binding affinity of these compounds to biological receptors, providing insights into their potential as bioactive agents (Al-Hourani et al., 2016).
科学的研究の応用
Synthesis and Characterization of Derivatives for Therapeutic Applications
Researchers have synthesized and characterized a series of derivatives related to benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) conducted a study on Celecoxib derivatives, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
In the realm of cancer research, compounds similar to N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide have been synthesized and evaluated for their anticancer activities. Praveen Kumar et al. (2020) synthesized and assessed a morpholine-substituted compound for its anti-breast cancer activity, demonstrating better efficacy against MCF-7 breast cancer cell lines compared to the standard drug, highlighting its potential as a potent anti-breast cancer agent (Praveen Kumar et al., 2020).
Bioevaluation and Molecular Docking Studies
Further research includes bioevaluation and molecular docking studies to understand the interaction of these compounds with biological targets. For example, compounds have been synthesized and evaluated for their cytotoxic activities and inhibitory effects on certain enzymes, with some demonstrating promising results as lead compounds for further studies (H. Gul et al., 2017).
Prodrug Forms for Enhanced Therapeutic Efficacy
Additionally, studies have explored the development of prodrug forms of sulfonamides to improve water solubility and bioavailability. J. D. Larsen et al. (1988) investigated various N-acyl derivatives of a model sulfonamide for potential prodrug forms, highlighting strategies to enhance the therapeutic efficacy of sulfonamide-based drugs (J. D. Larsen et al., 1988).
特性
IUPAC Name |
N-methyl-3-(morpholine-4-carbonyl)-N-(oxan-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(15-5-9-23-10-6-15)25(21,22)16-4-2-3-14(13-16)17(20)19-7-11-24-12-8-19/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBPJYOLFYMXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)
![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)


![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)